molecular formula C15H16ClN3O2 B2739349 (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride CAS No. 2137036-84-9

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride

Cat. No.: B2739349
CAS No.: 2137036-84-9
M. Wt: 305.76
InChI Key: LRSKKAMIJGFIDZ-UQKRIMTDSA-N
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Description

Preparation Methods

The synthesis of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with L-phenylalanine to form the azo compound.

    Purification: The resulting product is purified through crystallization or chromatography.

    Hydrochloride Formation: The purified azo compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form the corresponding amines.

    Oxidation: The phenyl rings can undergo oxidation to form quinones.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and electrophiles like bromine. Major products formed from these reactions include amines, quinones, and substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study azo coupling reactions and the behavior of azo compounds.

    Biology: It is used in studies involving protein modification and labeling due to its ability to form stable azo bonds with amino acids.

    Industry: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride can be compared with other azo compounds such as:

    Methyl Orange: A commonly used pH indicator with an azo group linking a sulfonate group and a dimethylamino group.

    Azobenzene: A simple azo compound with two phenyl rings linked by an azo group, used in molecular switches and photoresponsive materials.

    Disperse Orange 3: An azo dye used in textile dyeing with an azo group linking a nitro group and an amino group.

This compound is unique due to its incorporation of an amino acid, making it suitable for biological applications and studies involving protein interactions.

Properties

IUPAC Name

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSKKAMIJGFIDZ-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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